molecular formula C21H19ClN4O5S2 B2649632 Ethyl 4-({[(5-{[(4-chlorophenoxy)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate CAS No. 389072-49-5

Ethyl 4-({[(5-{[(4-chlorophenoxy)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B2649632
CAS No.: 389072-49-5
M. Wt: 506.98
InChI Key: LPJAHGDBLPYRKO-UHFFFAOYSA-N
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Description

Ethyl 4-({[(5-{[(4-chlorophenoxy)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound featuring a thiadiazole ring, a chlorophenoxy group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[(5-{[(4-chlorophenoxy)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps:

    Formation of 1,3,4-Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Chlorophenoxy Group: The 4-chlorophenoxyacetyl chloride is reacted with the thiadiazole derivative in the presence of a base such as triethylamine to form the chlorophenoxyacetylated thiadiazole.

    Formation of Ethyl Ester: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of a catalyst like sulfuric acid to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or bromine in acetic acid for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 4-({[(5-{[(4-chlorophenoxy)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Its ability to disrupt bacterial cell walls makes it a candidate for developing new antibiotics.

Medicine

In medicine, the compound’s anti-inflammatory properties are being investigated for the treatment of chronic inflammatory diseases. Its ability to inhibit specific enzymes involved in inflammation pathways is of particular interest.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which Ethyl 4-({[(5-{[(4-chlorophenoxy)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate exerts its effects involves the inhibition of key enzymes and disruption of cellular processes. The chlorophenoxy group is known to interact with enzyme active sites, while the thiadiazole ring can interfere with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({[(5-{[(4-bromophenoxy)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate
  • Ethyl 4-({[(5-{[(4-methylphenoxy)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate

Uniqueness

Compared to similar compounds, Ethyl 4-({[(5-{[(4-chlorophenoxy)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate is unique due to the presence of the chlorophenoxy group, which enhances its antimicrobial and anti-inflammatory properties. The specific arrangement of functional groups also allows for unique interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 4-[[2-[[5-[[2-(4-chlorophenoxy)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O5S2/c1-2-30-19(29)13-3-7-15(8-4-13)23-18(28)12-32-21-26-25-20(33-21)24-17(27)11-31-16-9-5-14(22)6-10-16/h3-10H,2,11-12H2,1H3,(H,23,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJAHGDBLPYRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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